molecular formula C23H16FN3O2 B2983265 3-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)-6-methoxychromen-2-imine CAS No. 313954-91-5

3-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)-6-methoxychromen-2-imine

Cat. No. B2983265
CAS RN: 313954-91-5
M. Wt: 385.398
InChI Key: FCHRXRQSPNUUCU-BZZOAKBMSA-N
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Description

3-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)-6-methoxychromen-2-imine is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of imidazo[1,2-a]pyridines and has been found to possess various biological activities.

Mechanism Of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)-6-methoxychromen-2-imine is not fully understood. However, it has been suggested that the compound exerts its biological activities by interacting with specific targets in the cells. For example, it has been found to inhibit the activity of certain enzymes, such as tyrosinase and α-glucosidase, which are involved in cancer and diabetes, respectively. It has also been reported to modulate the expression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)-6-methoxychromen-2-imine are diverse and depend on the specific biological activity being investigated. For example, the compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation and oxidative stress in various models. It has also been reported to improve glucose tolerance and insulin sensitivity in diabetic animals.

Advantages And Limitations For Lab Experiments

The advantages of using 3-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)-6-methoxychromen-2-imine in lab experiments are its diverse biological activities and potential therapeutic applications. The compound can be easily synthesized and purified, and its purity and yield can be optimized. However, the limitations of using this compound include its potential toxicity and side effects, as well as the need for further studies to elucidate its mechanism of action and optimize its therapeutic potential.

Future Directions

There are many future directions for research on 3-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)-6-methoxychromen-2-imine. Some of the potential areas of investigation include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Elucidation of the mechanism of action of the compound to identify specific targets and pathways.
3. Investigation of the potential therapeutic applications of the compound in various diseases, such as cancer, diabetes, and neurodegenerative disorders.
4. Evaluation of the safety and toxicity of the compound in animal models and clinical trials.
5. Development of new derivatives and analogs of the compound with improved biological activities and pharmacokinetic properties.
Conclusion:
In conclusion, 3-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)-6-methoxychromen-2-imine is a chemical compound with diverse biological activities and potential therapeutic applications. The compound can be easily synthesized and purified, and its mechanism of action is being investigated. Further research is needed to optimize its therapeutic potential and evaluate its safety and toxicity.

Synthesis Methods

The synthesis of 3-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)-6-methoxychromen-2-imine involves the condensation reaction of 2-amino-1H-benzimidazole with 4-fluoroaniline in the presence of a catalyst. The resulting intermediate is then reacted with 6-methoxy-2-formylchromone to obtain the final product. The purity and yield of the product can be improved by using different solvents and purification methods.

Scientific Research Applications

3-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)-6-methoxychromen-2-imine has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer, antidiabetic, antifungal, and antibacterial activities. It has also been investigated for its neuroprotective and anti-inflammatory properties. The compound has been tested in various in vitro and in vivo models, and the results have shown promising outcomes.

properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)-6-methoxychromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O2/c1-28-17-10-11-21-14(12-17)13-18(22-26-19-4-2-3-5-20(19)27-22)23(29-21)25-16-8-6-15(24)7-9-16/h2-13H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHRXRQSPNUUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)F)C(=C2)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)-6-methoxychromen-2-imine

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